molecular formula C13H12FN3O B2510339 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone CAS No. 2034399-46-5

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone

Cat. No.: B2510339
CAS No.: 2034399-46-5
M. Wt: 245.257
InChI Key: FCKHFRDAMCXMSA-UHFFFAOYSA-N
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Description

The compound “(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These compounds are known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core . The compound has a fluorophenyl group attached, which may influence its physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The key step in the synthesis of these compounds involves the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This is followed by carbonylation under pressure in a methanol solution .

Scientific Research Applications

Formulation Development for Poorly Water-Soluble Compounds

In the quest to enhance the bioavailability of poorly water-soluble compounds, researchers have developed specialized formulations. A study by Burton et al. (2012) exemplifies this, focusing on a compound structurally related to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanone. This research highlights the creation of a precipitation-resistant solution to increase in vivo exposure, critical for the effective evaluation of such compounds in toxicological and early clinical studies (Burton et al., 2012).

Antiviral and Antitumoral Activity

Research into the antiviral and antitumoral properties of compounds similar to the specified chemical has been conducted. Jilloju et al. (2021) synthesized a series of derivatives with modifications on the phenyl moiety, demonstrating that these structural variations can significantly influence biological properties, including antiviral and antitumoral activities. This highlights the potential of such compounds in the development of treatments for various diseases (Jilloju et al., 2021).

Synthesis and Biological Activity of Fluoro Substituted Derivatives

Exploring the synthesis and biological activity of fluoro-substituted derivatives provides insight into the versatility of these compounds. For instance, Jadhav et al. (2015) conducted research on synthesizing and screening fluoro-substituted pyrazolyl benzoxazoles, demonstrating their biological activity. Such studies are crucial for understanding how structural changes impact the biological efficacy of these compounds (Jadhav et al., 2015).

B-Raf Kinase Inhibition for Cancer Treatment

Compounds related to this compound have been investigated for their potential in treating cancer by inhibiting B-Raf kinase. Yang et al. (2012) synthesized novel derivatives and evaluated their anti-proliferative activities, highlighting the potential of these compounds in cancer therapy (Yang et al., 2012).

Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial properties of pyrazole derivatives have been extensively studied. Kumar et al. (2012) synthesized a series of compounds that showed significant antimicrobial activity, comparable to standard drugs. This research underscores the potential of pyrazole derivatives as effective antimicrobial agents (Kumar et al., 2012).

Mechanism of Action

These compounds act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Allosteric modulators influence receptor activity by binding to a site other than the active site, leading to changes in the receptor’s conformation and modulating its response to the neurotransmitter glutamate.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHFRDAMCXMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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